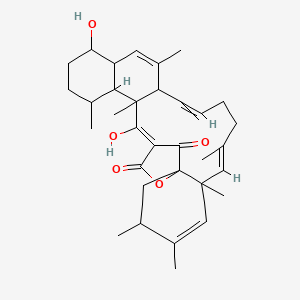

Tetromycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H46O5 |

|---|---|

Poids moléculaire |

534.7 g/mol |

Nom IUPAC |

(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26- |

Clé InChI |

DACFQDZSKBTCCU-JEHTYJHMSA-N |

SMILES isomérique |

CC1CCC(C2C1C/3(C(/C(=C/CC/C(=C/C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |

SMILES canonique |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

The Unconventional Antibiotic: A Technical Guide to the Mechanism of Action of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a structurally unique antibiotic belonging to the tetronic acid class of natural products. Exhibiting pronounced activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), its mechanism of action deviates from conventional antibiotic classes. This technical guide synthesizes the current understanding of this compound's mode of action, drawing from direct evidence and insights from structurally related tetronic acid antibiotics. This document provides an in-depth exploration of its known biochemical interactions, quantitative activity data, relevant experimental methodologies, and the signaling pathways implicated in the bioactivity of this class of molecules.

Introduction: The Tetronic Acid Class of Antibiotics

Tetronic acids are a class of polyketide natural products characterized by a five-membered β-keto-γ-butyrolactone ring. While sharing a common structural motif, this family of compounds displays a remarkable diversity in their larger macrocyclic structures and biological activities. This compound, a prominent member of this class, has garnered interest for its potent antibacterial properties, particularly against challenging multidrug-resistant pathogens. Unlike mainstream antibiotics that target well-defined cellular processes such as cell wall synthesis, protein synthesis, or DNA replication, the mechanism of action of tetronic acids appears to be more nuanced and multifaceted.

Core Mechanism of Action of this compound: Cysteine Protease Inhibition

Current research into the specific mechanism of action of this compound has identified its role as an inhibitor of cysteine proteases. This represents a significant departure from the mechanisms of many common antibacterial agents.

Biochemical Target and Interaction

This compound has been shown to inhibit a range of cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B. The inhibition of these proteases suggests that this compound may interfere with essential cellular processes that are dependent on the activity of these enzymes. In the context of its antibacterial activity, it is plausible that this compound targets bacterial cysteine proteases, disrupting key physiological functions and leading to cell death. However, the specific bacterial cysteine protease targets of this compound have yet to be fully elucidated.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against various cysteine proteases and its cytotoxic effects on different cell lines have been quantified. The following tables summarize the available data.

Table 1: Inhibitory Activity of this compound against Cysteine Proteases

| Target Protease | Inhibition Constant (Ki) (µM) |

| Rhodesain | 0.62 |

| Falcipain-2 | 1.42 |

| Cathepsin L | 32.5 |

| Cathepsin B | 1.59 |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Half-maximal Inhibitory Concentration (IC50) (µM) |

| Trypanosoma brucei | 30.87 |

| HEK293T (Human Kidney) | 71.77 |

| J774.1 (Macrophage) | 20.2 |

Insights from Structurally Related Tetronic Acid Antibiotics

The limited availability of detailed mechanistic studies on this compound necessitates an examination of its structurally related analogs to infer potential mechanisms of action and affected signaling pathways.

Versipelostatin and the Unfolded Protein Response

Versipelostatin, a tetronic acid antibiotic structurally related to this compound, has been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), a key molecular chaperone involved in the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. By downregulating GRP78, versipelostatin disrupts this crucial pro-survival pathway, leading to selective cell death in glucose-deprived cells, a condition often found in the tumor microenvironment. This suggests that this compound may also exert its effects by modulating cellular stress response pathways.

An In-depth Technical Guide to Tetracycline: Discovery, Mechanism, and Application

Disclaimer: Initial searches for "Tetromycin B" did not yield any relevant scientific information, suggesting a possible misnomer. The following guide focuses on Tetracycline (B611298), a foundational broad-spectrum antibiotic, which aligns with the likely intent of the query.

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols related to Tetracycline. It is intended for researchers, scientists, and drug development professionals.

Discovery and History

The era of tetracycline antibiotics began in the mid-20th century with the discovery of chlortetracycline (B606653). In 1948, Benjamin Minge Duggar, a scientist at Lederle Laboratories, isolated the first member of this class, chlortetracycline (brand name Aureomycin), from the soil bacterium Streptomyces aureofaciens.[1][2][3][4][5] This discovery was a significant milestone in medicine as it introduced a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1]

Following this, in 1950, Finlay and colleagues at Pfizer isolated oxytetracycline (B609801) (Terramycin) from Streptomyces rimosus.[6] The parent compound, tetracycline, was discovered in 1953 by Lloyd Conover at Pfizer through the catalytic hydrogenolysis of chlortetracycline, a process that removed the chlorine atom.[2][5] This was a landmark achievement as it was the first time a natural product antibiotic had been chemically modified to create a more effective drug.[2] The structure of Aureomycin was elucidated in 1952, and the total synthesis of a tetracycline-like molecule, 6-demethyl-6-deoxytetracycline, was accomplished by Robert B. Woodward's group.[7]

Physicochemical Properties

Tetracyclines are a class of antibiotics characterized by a four-ring naphthacene (B114907) carboxamide skeleton. They are amphoteric compounds, meaning they can act as both an acid and a base.[8] They are sparingly soluble in water and are more stable in acidic solutions.

| Property | Value | Reference |

| Molecular Formula | C22H24N2O8 | [9] |

| Molecular Weight | 444.4 g/mol | [9] |

| Melting Point | 170-175 °C (decomposes) | [10] |

| pKa values | 3.3, 7.7, 9.7 | [9] |

| Solubility in water | ~0.5 mg/mL | [10] |

Mechanism of Action

Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12][13] The primary target is the bacterial 30S ribosomal subunit.[11][13] By binding to the 16S rRNA of the 30S subunit, tetracycline blocks the A-site, preventing the binding of aminoacyl-tRNA.[11][13] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[13]

Recent studies using cryo-electron microscopy have suggested a more complex mechanism, indicating that tetracyclines can also target the nascent peptide exit tunnel (NPET) of the bacterial ribosome.[14]

Antibacterial Spectrum

Tetracycline is a broad-spectrum antibiotic, active against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms such as chlamydiae, mycoplasmas, and rickettsiae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for tetracycline against several common bacterial strains.

| Microorganism | ATCC Strain | MIC Range (µg/mL) | Reference |

| Escherichia coli | 25922 | 0.5 - 2 | [15][16] |

| Staphylococcus aureus | 29213 | 0.12 - 1 | [15] |

| Enterococcus faecalis | 29212 | 8 - 32 | [15] |

| Pseudomonas aeruginosa | 27853 | 8 - 32 | [15] |

| Streptococcus pneumoniae | 49619 | 0.06 - 0.5 | [15] |

| Haemophilus influenzae | 49247 | 4 - 32 | [15] |

| Neisseria gonorrhoeae | 49226 | 0.25 - 1 | [15] |

Biosynthesis

Tetracyclines are natural products synthesized by various species of Streptomyces. They belong to the polyketide family of compounds.[4] The biosynthesis of tetracycline begins with a malonamyl-CoA starter unit, followed by the iterative addition of malonyl-CoA extender units by a type II polyketide synthase (PKS).[17][18] A series of enzymatic reactions, including cyclizations, aromatizations, and tailoring reactions such as hydroxylations and methylations, lead to the final tetracycline structure.[4]

Experimental Protocols

Isolation of Chlortetracycline from Streptomyces aureofaciens

This protocol is a generalized procedure based on historical accounts of chlortetracycline production.[8][10]

1. Fermentation:

-

Inoculate a suitable fermentation medium (e.g., containing starch, corn steep liquor, and inorganic salts) with a high-yielding strain of Streptomyces aureofaciens.

-

Incubate the culture at 23-25°C for 5-7 days with continuous aeration and agitation.[19] The pH of the medium should be maintained between 6.0 and 7.5.

2. Harvest and Initial Extraction:

-

After the fermentation period, harvest the broth containing the mycelium.

-

Acidify the broth to a pH of approximately 2.0-3.0 to precipitate the chlortetracycline.

-

Separate the solid precipitate, which contains the crude chlortetracycline, by filtration or centrifugation.

3. Purification:

-

Dissolve the crude precipitate in an organic solvent such as methanol (B129727) or ethanol.

-

Adjust the pH to 5.7 with an organic base (e.g., ethyl morpholine) to improve solubility and then filter to remove insoluble impurities.[8]

-

Add water to the filtrate to precipitate the purified chlortetracycline.

-

Allow the mixture to stand, then collect the crystalline chlortetracycline by filtration.

-

Wash the crystals with an 80% methanol solution and dry under vacuum.[8]

4. Conversion to Hydrochloride Salt (Optional):

-

The purified chlortetracycline base can be converted to the more stable hydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid.

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution Method

This protocol is based on standardized methods for antimicrobial susceptibility testing.[20][21][22]

1. Preparation of Antibiotic Plates:

-

Prepare a stock solution of tetracycline in a suitable solvent.[22]

-

Perform serial two-fold dilutions of the tetracycline stock solution to obtain a range of concentrations.

-

For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton agar that has been cooled to 50°C. Mix well and pour into sterile Petri dishes.[22]

-

Prepare a control plate containing no antibiotic.

-

Allow the agar to solidify and dry the surface.

2. Inoculum Preparation:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[21]

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10^5 CFU per spot.

3. Inoculation:

-

Using a multipoint inoculator or a calibrated loop, spot a defined volume of the prepared bacterial inoculum onto the surface of each antibiotic-containing plate and the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

4. Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours in an appropriate atmosphere for the test organism.

5. Interpretation of Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of tetracycline that completely inhibits the visible growth of the bacterium.[22]

References

- 1. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 2. thevarsity.ca [thevarsity.ca]

- 3. brainly.in [brainly.in]

- 4. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tigerweb.towson.edu [tigerweb.towson.edu]

- 8. US2763682A - Purification of chlortetracycline - Google Patents [patents.google.com]

- 9. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Streptomyces aureofaciens antibiotic [chembk.com]

- 11. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 12. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. biorxiv.org [biorxiv.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. mdpi.com [mdpi.com]

- 17. KEGG PATHWAY: Tetracycline biosynthesis - Streptomyces avermitilis [kegg.jp]

- 18. KEGG PATHWAY: rn00253 [genome.jp]

- 19. Effect of temperature on the coproduction of chlortetracycline and tetracycline by Streptomyces aureofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

An In-depth Technical Guide to the Source and Isolation of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a naturally occurring polyketide antibiotic characterized by its unusual tetronic acid structure. This structural feature distinguishes it from the well-known tetracycline (B611298) class of antibiotics, although it shares a similar nomenclature root. As a cysteine protease inhibitor, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known information regarding the source, isolation, and purification of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Source of this compound

At present, the specific microorganism responsible for the production of this compound has not been definitively identified in the publicly available scientific literature. While the general class of tetracycline antibiotics is famously produced by various species of Streptomyces bacteria, the unique tetronic acid structure of this compound suggests its biosynthetic pathway may differ significantly. Further screening and characterization of microbial strains, particularly from diverse and underexplored environments, are likely necessary to uncover the natural producer of this compound.

Isolation and Purification of this compound

Detailed experimental protocols for the fermentation and isolation of this compound are not extensively documented. However, based on general methodologies for isolating antibiotics from microbial fermentation broths, a theoretical workflow can be proposed. This workflow would typically involve submerged fermentation of the producing organism, followed by a multi-step extraction and purification process to isolate the target compound.

Hypothetical Isolation and Purification Workflow:

The following diagram illustrates a logical workflow for the isolation and purification of this compound from a fermentation culture.

Quantitative Data

Due to the limited availability of public research on this compound, comprehensive quantitative data regarding its isolation and purification are not available. The following table is presented as a template for researchers to populate as data becomes available through experimental work.

| Parameter | Value | Unit | Method of Determination |

| Fermentation Yield | |||

| - Titer in Broth | mg/L | HPLC | |

| Extraction Efficiency | |||

| - Solvent:Aqueous Ratio | v/v | Experimental Protocol | |

| - Partition Coefficient | HPLC | ||

| - Recovery after Extraction | % | HPLC | |

| Purification Yield | |||

| - Yield from Column Chromatography | % | Gravimetric/HPLC | |

| - Yield from Preparative HPLC | % | Gravimetric/HPLC | |

| - Final Purity | % | HPLC/NMR |

Experimental Protocols

As specific experimental protocols for this compound are not publicly detailed, the following are generalized protocols adapted from standard methods for the isolation of microbial secondary metabolites. These should be optimized based on the specific characteristics of the producing organism and the target compound.

General Fermentation Protocol

-

Inoculum Preparation: A cryopreserved vial of the producing microorganism is used to inoculate a seed culture medium in a shake flask. The culture is incubated at an appropriate temperature (typically 28-30 °C) with agitation until sufficient cell density is reached.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. Fermentation parameters such as temperature, pH, dissolved oxygen, and agitation speed are carefully controlled and optimized for maximum production of this compound.

-

Monitoring: The fermentation is monitored periodically for growth (e.g., by measuring optical density or packed cell volume) and production of this compound (e.g., by HPLC analysis of small samples).

General Extraction Protocol

-

Harvesting: Upon completion of the fermentation, the culture broth is harvested.

-

Cell Separation: The microbial cells are separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The cell-free supernatant is extracted with an immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the more nonpolar secondary metabolites, including potentially this compound, into the organic phase. The extraction is typically performed multiple times to ensure high recovery.

General Purification Protocol

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography on a stationary phase like silica gel or a polymeric resin. A solvent gradient of increasing polarity is used to elute fractions of varying polarity.

-

Bioassay-Guided Fractionation: Each fraction is tested for its biological activity (e.g., cysteine protease inhibition or antimicrobial activity) to identify the fractions containing this compound.

-

Final Purification: The active fractions are pooled, concentrated, and subjected to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to obtain pure this compound.

Mandatory Visualization: Signaling Pathways and Logical Relationships

As the biosynthetic pathway of this compound is not yet elucidated, a diagram of a known and related pathway, the general polyketide synthesis pathway, is provided as a conceptual reference.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (ppm) | Integration | Multiplicity | J (Hz) | Assignment |

| e.g., 7.26 | 1H | d | 8.0 | Ar-H |

| ¹³C NMR (ppm) | Assignment |

| e.g., 168.5 | C=O |

Other Spectroscopic Data

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy (cm⁻¹) | e.g., 3400 (O-H), 1710 (C=O, ester), 1650 (C=O, ketone) |

| UV-Visible Spectroscopy (λmax, nm) | e.g., 220, 280, 350 |

| Mass Spectrometry (m/z) | e.g., [M+H]⁺, [M+Na]⁺, key fragment ions |

Conclusion

This compound represents an intriguing natural product with a unique chemical scaffold and promising biological activity. This guide consolidates the currently limited knowledge and provides a framework for future research endeavors. The elucidation of its producing microorganism, the development of robust fermentation and isolation protocols, and the complete characterization of its physicochemical properties are critical next steps. It is hoped that this document will stimulate further investigation into this fascinating molecule and unlock its full therapeutic potential.

An In-depth Technical Guide to the Physical and Chemical Properties of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a naturally occurring tetronic acid derivative with significant biological activity. Isolated from Streptomyces sp., this compound has demonstrated pronounced efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and functions as a potent cysteine protease inhibitor. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its mechanism of action and potential impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a complex polyketide belonging to the tetronic acid class of natural products. Its core structure is characterized by a highly substituted tetronic acid ring system. The definitive molecular formula for this compound is C34H46O5, with a corresponding molecular weight of 534.7 g/mol .

Tabulated Physical and Chemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some classical physical properties, such as melting point and specific optical rotation, are not widely reported in the currently available scientific literature.

| Property | Value | Source |

| Molecular Formula | C34H46O5 | [Pimentel-Elardo, S.M., et al., 2011] |

| Molecular Weight | 534.7 g/mol | [Pimentel-Elardo, S.M., et al., 2011] |

| Appearance | Light tan solid | BioAustralis |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Moderate water solubility. | BioAustralis |

| Purity | >95% by HPLC | BioAustralis |

Note: The CAS number for this compound is 180027-84-3.

Spectral Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).

The following tables detail the 1H and 13C NMR chemical shifts for this compound, as reported in the literature. These spectra are critical for the definitive identification and structural confirmation of the molecule.

Table 1: 1H NMR Data for this compound (500 MHz, CDCl3)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 2.58 | m | |

| 4 | 1.45 | m | |

| 4 | 1.29 | m | |

| 6 | 3.75 | d | 9.5 |

| 8 | 2.29 | m | |

| 9 | 1.61 | m | |

| 9 | 1.39 | m | |

| 10 | 1.75 | m | |

| 11 | 5.31 | dd | 15.5, 8.5 |

| 12 | 5.69 | dd | 15.5, 8.5 |

| 14 | 5.76 | d | 10.0 |

| 15 | 6.21 | t | 11.0 |

| 16 | 5.79 | dd | 11.0, 15.0 |

| 17 | 5.61 | d | 15.0 |

| 20 | 0.89 | t | 7.5 |

| 21 | 1.55 | m | |

| 21 | 1.41 | m | |

| 22 | 0.96 | d | 7.0 |

| 23 | 1.83 | s | |

| 24 | 1.05 | d | 6.5 |

| 25 | 1.01 | d | 6.5 |

| 26 | 1.78 | s | |

| 28 | 1.13 | d | 7.0 |

(Data sourced from Pimentel-Elardo, S.M., et al., 2011)

Table 2: 13C NMR Data for this compound (125 MHz, CDCl3)

| Position | δC (ppm) |

| 1 | 170.1 |

| 2 | 101.9 |

| 3 | 42.8 |

| 4 | 29.9 |

| 5 | 82.1 |

| 6 | 48.9 |

| 7 | 37.8 |

| 8 | 32.1 |

| 9 | 29.7 |

| 10 | 40.8 |

| 11 | 131.2 |

| 12 | 130.9 |

| 13 | 138.2 |

| 14 | 125.9 |

| 15 | 128.8 |

| 16 | 132.5 |

| 17 | 135.4 |

| 18 | 175.2 |

| 19 | 118.9 |

| 20 | 14.2 |

| 21 | 25.9 |

| 22 | 16.9 |

| 23 | 12.8 |

| 24 | 20.4 |

| 25 | 20.1 |

| 26 | 12.5 |

| 27 | 78.9 |

| 28 | 14.9 |

(Data sourced from Pimentel-Elardo, S.M., et al., 2011)

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been instrumental in confirming the molecular formula of this compound.

-

HRESIMS: m/z 535.3368 [M + H]+ (calculated for C34H47O5, 535.3418) [cite: Pimentel-Elardo, S.M., et al., 2011].

Experimental Protocols

The following section details the methodologies for key experiments cited in the characterization and biological evaluation of this compound.

Isolation and Purification of this compound

-

Source Organism: Streptomyces axinellae Pol001T, isolated from the Mediterranean sponge Axinella polypoides.

-

Fermentation: The strain is cultivated in a suitable liquid medium (e.g., seed medium followed by production medium with specific nutrient compositions) under controlled temperature and agitation for a specified period to allow for the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic phase is then concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Solid-Phase Extraction (SPE): Initial fractionation of the crude extract using a C18 SPE cartridge.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient elution system, such as a water/acetonitrile gradient. Fractions are collected and monitored by UV detection and/or bioassay.

-

Final Purification: Repeated HPLC steps under isocratic or shallow gradient conditions are often necessary to obtain pure this compound (>95% purity).

-

Structural Elucidation

-

NMR Spectroscopy:

-

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl3).

-

Instrumentation: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra are used to assemble the planar structure and assign the relative stereochemistry of the molecule.

-

-

Mass Spectrometry:

-

Instrumentation: HRESIMS is performed on a high-resolution mass spectrometer.

-

Analysis: The accurate mass measurement of the protonated molecular ion [M + H]+ allows for the unambiguous determination of the molecular formula.

-

Cysteine Protease Inhibition Assay

-

Enzymes: Recombinant cysteine proteases such as rhodesain, falcipain-2, cathepsin L, and cathepsin B are used.

-

Substrate: A fluorogenic peptide substrate specific for the respective protease is employed (e.g., Z-Phe-Arg-AMC for cathepsin L-like enzymes).

-

Assay Principle: The assay measures the rate of substrate hydrolysis by the enzyme, which results in the release of a fluorescent product (e.g., AMC). The increase in fluorescence over time is monitored using a fluorescence plate reader.

-

Protocol:

-

The enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer for different time intervals to assess time-dependent inhibition.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence is measured kinetically over a set period.

-

The initial rates of reaction are determined from the linear portion of the fluorescence versus time plots.

-

The inhibition constant (Ki) and the second-order rate constant (kinact/Ki) for time-dependent inhibitors are calculated by fitting the data to appropriate kinetic models.

-

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of cysteine proteases. This mechanism is central to its antibacterial and potential anti-parasitic activities.

Cysteine Protease Inhibition

This compound has been shown to be a time-dependent inhibitor of several clan CA cysteine proteases. The inhibition constants (Ki) highlight its potency against specific proteases.

Table 3: Inhibition Constants (Ki) of this compound against Cysteine Proteases

| Protease | Ki (μM) | Source |

| Rhodesain | 0.62 | [Pimentel-Elardo, S.M., et al., 2011] |

| Falcipain-2 | 1.42 | [Pimentel-Elardo, S.M., et al., 2011] |

| Cathepsin L | 32.5 | [Pimentel-Elardo, S.M., et al., 2011] |

| Cathepsin B | 1.59 | [Pimentel-Elardo, S.M., et al., 2011] |

The time-dependent nature of the inhibition suggests that this compound may act as a covalent inhibitor, forming a stable adduct with the active site cysteine residue of the protease.

Proposed Signaling Pathway Involvement: Apoptosis

Given that this compound is a potent inhibitor of cathepsin B, it is plausible that it can modulate signaling pathways in which this protease plays a crucial role. One of the most well-documented roles of cathepsin B is its involvement in the induction of apoptosis (programmed cell death).

When released from the lysosome into the cytosol, cathepsin B can initiate a cascade of events leading to apoptosis. This can occur through several mechanisms, including the cleavage and activation of Bid (a pro-apoptotic Bcl-2 family member), which in turn leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

The following diagram illustrates a proposed signaling pathway through which this compound may exert pro-apoptotic effects by inhibiting cathepsin B, thereby preventing the downstream events that suppress apoptosis.

Experimental Workflow for Investigating Signaling Pathway Modulation

To validate the proposed involvement of this compound in the apoptosis signaling pathway, a structured experimental workflow can be employed.

Conclusion

This compound represents a promising natural product with potent antibacterial and cysteine protease inhibitory activities. This guide has consolidated the available physical, chemical, and biological data for this compound, providing a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. While key spectroscopic and biological activity data have been established, further investigation is warranted to fully characterize its physical properties and to elucidate the precise downstream consequences of its interaction with cellular signaling pathways. The experimental protocols and proposed pathway diagrams provided herein offer a framework for future research into this intriguing molecule.

Tetromycin B: A Technical Guide for Researchers

CAS Number: 180027-84-3

This technical guide provides an in-depth overview of Tetromycin B, an unusual tetronic acid-structured antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound. While specific experimental data on this compound is limited in publicly available literature, this guide consolidates the existing information and provides a framework for its further investigation by presenting data on the broader tetracycline (B611298) class and generalized experimental protocols.

Chemical Identity and Suppliers

This compound is a polyketide antibiotic with a complex chemical structure. Its defining feature is the tetronic acid moiety, which is relatively uncommon among natural products.

| Property | Value |

| CAS Number | 180027-84-3 |

| Molecular Formula | C₃₄H₄₆O₅ |

| Molecular Weight | 534.7 g/mol |

Several chemical suppliers offer this compound for research purposes. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.

Known Suppliers:

-

Santa Cruz Biotechnology, Inc.

-

Cayman Chemical

-

CymitQuimica

-

Bioaustralis Fine Chemicals

Biological Activity and Mechanism of Action

This compound has demonstrated pronounced activity against Gram-positive bacteria, including antibiotic-susceptible and resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its unique structure suggests a mechanism of action that may differ from traditional tetracyclines.

Anti-MRSA Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Various Tetracyclines against MRSA

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Tetracycline | 81.2% resistance observed in one study | Not Reported |

| Doxycycline | Not Reported | Not Reported |

| Minocycline | 16% resistance observed in one study | Not Reported |

| Tigecycline (B611373) | 0.12 | 0.25 |

| Eravacycline | 0.12 | 0.25 |

| Omadacycline | 0.5 | 1 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. Data is compiled from multiple sources and should be considered representative.[2][3]

Cysteine Protease Inhibition

Some tetracyclines have been shown to inhibit cysteine proteases.[4] This activity is being explored for therapeutic applications beyond their antibacterial effects. Although this compound is known to be a cysteine protease inhibitor, specific kinetic data such as inhibition constants (Ki) are not widely published.

General Mechanism of Action of Tetracyclines

The primary mechanism of action for the tetracycline class of antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Caption: General mechanism of action for tetracycline antibiotics.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of a novel antibiotic like this compound. These should be adapted and optimized based on specific experimental needs and laboratory conditions.

Determination of Minimum Inhibitory Concentration (MIC) against MRSA (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

MRSA strain (e.g., ATCC 43300)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile MHB to a working stock concentration.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock solution of this compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the MRSA strain. This can be determined by visual inspection or by reading the optical density at 600 nm.

Caption: Workflow for MIC determination by broth microdilution.

Cysteine Protease Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against a cysteine protease using a fluorogenic substrate.

Materials:

-

This compound

-

Recombinant cysteine protease (e.g., Cathepsin L)

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

-

DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Create a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of each inhibitor dilution to the respective wells. Include a no-inhibitor control (DMSO only) and a blank (assay buffer only).

-

Enzyme Addition and Pre-incubation: Add the cysteine protease, diluted in assay buffer, to all wells except the blank. Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate, dissolved in assay buffer, to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxicity of a compound.

Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Plot cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Conclusion

This compound is a promising antibiotic with reported activity against challenging pathogens like MRSA. However, there is a clear need for further in-depth research to fully characterize its biological activity, including its specific anti-MRSA potency and its mechanism of action as a cysteine protease inhibitor. The generalized protocols provided in this guide offer a starting point for researchers to conduct these crucial investigations. The unique structure of this compound suggests that it may possess novel pharmacological properties, making it a valuable subject for future drug discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]

- 4. Inhibition of trypsin-like cysteine proteinases (gingipains) from Porphyromonas gingivalis by tetracycline and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetronic Acid Scaffold: A Cornerstone of Potent Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetronic acid moiety, a five-membered lactone ring, is a recurring structural motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. Within the realm of antibiotics, this scaffold is a key component of several potent compounds that have garnered significant interest for their novel mechanisms of action and efficacy against drug-resistant pathogens. This technical guide provides a comprehensive overview of the structure, biosynthesis, and mechanism of action of tetronic acid-containing antibiotics, with a focus on key examples such as abyssomicin C, thiolactomycin (B1682310), and maklamicin. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to facilitate further research and development in this promising area of antimicrobial drug discovery.

The Core Structure and its Significance

Tetronic acids are derivatives of 4-hydroxy-2(5H)-furanone and are characterized by a unique enol-lactone system. This structural feature imparts acidic properties and the ability to chelate metal ions, which can be crucial for their biological function. The C3 position of the tetronic acid ring is often acylated, and the C5 position can be substituted with various side chains, leading to a wide diversity of structures and biological activities. Many natural products, including the well-known ascorbic acid (Vitamin C), possess the β-keto-γ-butyrolactone motif of tetronic acid.[1]

Biosynthesis of Tetronic Acid Antibiotics

The biosynthesis of tetronic acid-containing antibiotics is a fascinating process that typically involves a combination of polyketide and fatty acid synthase (PKS/FAS) pathways. A common theme in the biosynthesis of many tetronate antibiotics is the incorporation of a glycerol-derived three-carbon unit to form the characteristic tetronic acid moiety.[2]

For instance, the biosynthesis of spirotetronate antibiotics, a major class of tetronic acid-containing compounds, generally follows these key steps:[2]

-

Polyketide Backbone Formation: A modular Type I polyketide synthase (PKS) constructs a linear polyketide chain from simple acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA.

-

Glycerol Unit Incorporation: A glycerol-derived three-carbon unit is incorporated to form the tetronic acid ring.

-

Cyclization: Intramolecular reactions, often including a Diels-Alder-like cycloaddition, lead to the formation of the mature aglycone structure.[2]

-

Tailoring Reactions: The aglycone is further modified by various enzymes, including glycosyltransferases that attach deoxysugar moieties, which are often crucial for the antibiotic's biological activity.

Biosynthetic Pathway of Abyssomicin C

The biosynthesis of abyssomicin C, a potent inhibitor of bacterial folate biosynthesis, begins with the formation of a linear polyketide chain by a Type I PKS.[3] This is followed by the formation of the tetronate moiety and a subsequent intramolecular Diels-Alder reaction to construct the complex polycyclic core.[3][4]

Caption: Proposed biosynthetic pathway of Abyssomicin C.

Mechanism of Action

Tetronic acid antibiotics exhibit diverse mechanisms of action, often targeting essential bacterial processes.

Inhibition of Folate Biosynthesis by Abyssomicin C

Abyssomicin C is a potent and specific inhibitor of the bacterial folate biosynthesis pathway, a pathway that is absent in humans, making it an attractive target for antibiotic development.[3] Specifically, abyssomicin C targets and covalently modifies the enzyme 4-amino-4-deoxychorismate synthase (PabB), which is a key enzyme in the synthesis of para-aminobenzoic acid (pABA), a precursor to folic acid.[2][3] The α,β-unsaturated ketone in the abyssomicin C structure acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of PabB, thereby irreversibly inhibiting the enzyme.[2]

Caption: Inhibition of folate biosynthesis by Abyssomicin C.

Inhibition of Fatty Acid Synthesis by Thiolactomycin

Thiolactomycin, a thiotetronic acid antibiotic, is a known inhibitor of bacterial fatty acid synthesis (FASII).[5] It targets the β-ketoacyl-acyl carrier protein synthases (FabB and FabF) which are essential for fatty acid elongation. This mechanism is distinct from that of most other clinically used antibiotics, making thiolactomycin a valuable lead for the development of new drugs against multidrug-resistant bacteria.

Quantitative Data on Antibacterial Activity

The antibacterial activity of tetronic acid antibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |

| Maklamicin | Micrococcus luteus | 0.2 | [6] |

| Bacillus subtilis | 1.7 | [6] | |

| Bacillus cereus | 6.5 | [6] | |

| Staphylococcus aureus | 13 | [6] | |

| Enterococcus faecalis | 13 | [6] | |

| Candida albicans | 50 | [6] |

Experimental Protocols

The following sections provide generalized protocols for the fermentation, extraction, and activity testing of tetronic acid antibiotics based on published literature. These protocols may require optimization for specific strains and compounds.

General Protocol for Fermentation and Extraction of Secondary Metabolites from Streptomyces

Caption: General workflow for fermentation and extraction.

Protocol:

-

Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a small piece of agar (B569324) containing mycelia. The culture is incubated at 28-30°C with shaking for 2-3 days.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can significantly influence the yield of the desired antibiotic and should be optimized. Fermentation is carried out for 7-10 days at 28-30°C with vigorous shaking to ensure adequate aeration.[1]

-

Harvesting: The culture broth is harvested by centrifugation (e.g., 5000 rpm for 20 minutes) to separate the mycelial biomass from the supernatant.[1]

-

Extraction: The supernatant is extracted with an equal volume of an organic solvent, typically ethyl acetate. The mixture is shaken vigorously, and the organic layer is collected. This process is repeated 2-3 times to maximize the extraction of the secondary metabolites.[7]

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[7]

-

Purification: The crude extract is then subjected to chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel or Sephadex) and High-Performance Liquid Chromatography (HPLC) to isolate the pure antibiotic.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of the purified antibiotic is prepared in a suitable solvent (e.g., DMSO or water) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the antibiotic stock solution is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the growth medium.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A positive control well (containing bacteria and medium but no antibiotic) and a negative control well (containing medium only) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

Tetronic acid-containing antibiotics represent a structurally diverse and biologically important class of natural products. Their unique biosynthetic pathways and novel mechanisms of action make them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and exploitation of this fascinating class of molecules.

References

- 1. banglajol.info [banglajol.info]

- 2. Abyssomicins—A 20-Year Retrospective View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abyssomicin Biosynthesis: Formation of an Unusual Polyketide, Antibiotic-Feeding Studies and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atrop-abyssomicin C - Wikipedia [en.wikipedia.org]

- 5. Minimization of the Thiolactomycin Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unraveling the Cytotoxic Profile of Tetromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a distinct tetronic acid-based antibiotic, has demonstrated notable cytotoxic effects against various cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration of novel therapeutic agents.

Introduction

This compound is a specialized antibiotic belonging to the tetronic acid class of compounds, structurally distinct from the well-known tetracycline (B611298) family of antibiotics. Its unique chemical structure has prompted investigations into its biological activities, revealing a significant profile of cytotoxicity against both prokaryotic and eukaryotic cells. This guide synthesizes the available data on this compound's cytotoxic properties, offering a detailed examination of its effects and the experimental basis for these findings.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory activities of this compound have been quantified against several cell lines and organisms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency across different biological targets.

| Target Organism/Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Trypanosoma brucei | In vitro growth inhibition | 30.87 | [1] |

| HEK293T (Human Embryonic Kidney) | Cytotoxicity Assay | 71.77 | [1] |

| J774.1 (Mouse Macrophage) | Cytotoxicity Assay | 20.2 | [1] |

Mechanism of Action: A Proposed Signaling Pathway

While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, its activity as a cysteine protease inhibitor suggests a potential mechanism involving the disruption of cellular processes regulated by these enzymes, possibly leading to apoptosis. Cysteine proteases, such as cathepsins, play crucial roles in protein turnover, and their inhibition can trigger the intrinsic apoptotic pathway.

Based on the known mechanisms of other cytotoxic agents that induce apoptosis via protease inhibition and mitochondrial stress, a putative signaling pathway for this compound is proposed below.

Note: This diagram represents a hypothetical pathway based on this compound's known activity as a cysteine protease inhibitor and common apoptotic mechanisms. Further research is required to validate this proposed mechanism.

Experimental Protocols

The following sections detail the methodologies employed in the studies that generated the cytotoxicity data for this compound. These protocols are based on the primary literature and standard cell culture and assay techniques.

Cell Culture

-

HEK293T (Human Embryonic Kidney Cells): Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

J774.1 (Mouse Macrophage Cells): Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

Detailed Steps:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells per well) in their respective complete growth media.

-

Pre-incubation: The plates are incubated for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.

-

Compound Addition: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to achieve a range of final concentrations in the wells. A vehicle control (solvent only) is also included.

-

Incubation with Compound: The cells are incubated with this compound for a specified period, typically 48 to 72 hours.

-

Viability Assessment:

-

For MTT Assay: The culture medium is replaced with a fresh medium containing MTT solution. After incubation (typically 1-4 hours), the resulting formazan (B1609692) crystals are solubilized with a solubilizing agent (e.g., DMSO or a specialized buffer), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

For ATP-based Assays (e.g., CellTiter-Glo): A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. After a short incubation, the luminescence is measured using a luminometer.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell viability for each concentration of this compound. The IC50 value is then calculated by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The available data clearly indicate that this compound possesses significant cytotoxic properties against both mammalian cell lines and the parasite Trypanosoma brucei. Its activity as a cysteine protease inhibitor provides a plausible, albeit unconfirmed, mechanism for its cytotoxic effects, likely involving the induction of apoptosis.

To further elucidate the therapeutic potential of this compound, future research should focus on:

-

Broadening the Cytotoxicity Profile: Screening this compound against a wider panel of cancer cell lines to identify potential therapeutic targets.

-

Mechanism of Action Studies: Conducting detailed molecular studies to confirm the proposed apoptotic pathway, including caspase activation assays, analysis of mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.

-

In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models to determine its therapeutic index and potential for in vivo applications.

This technical guide provides a solid foundation for these future investigations, summarizing the current knowledge and highlighting the key areas for further exploration in the development of this compound as a potential therapeutic agent.

References

Navigating the Origins of Tetracycline Antibiotics: A Technical Guide

An In-depth Exploration of the Natural Product Origins, Biosynthesis, and Production of Tetracyclines, with a Focus on Oxytetracycline (B609801).

Executive Summary

The urgent need for novel antibiotics has reignited interest in the natural product origins of established drug classes. This technical guide delves into the fascinating world of tetracycline (B611298) antibiotics, a cornerstone of antibacterial therapy for decades. While the initial query focused on the lesser-known "Tetromycin B," a tetronic acid derivative with limited publicly available data, this document pivots to the extensively studied and industrially significant tetracycline family, using oxytetracycline as a prime example. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the producing organisms, biosynthetic pathways, regulatory networks, and methods for the production and isolation of these vital compounds. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction: The Enduring Legacy of Tetracyclines

Tetracyclines are a class of broad-spectrum polyketide antibiotics originally discovered as natural products from soil-dwelling actinomycetes. Their characteristic four-ring carbocyclic skeleton is responsible for their potent antibacterial activity, which is achieved by inhibiting protein synthesis in bacteria. The discovery of chlortetracycline (B606653) from Streptomyces aureofaciens in the late 1940s heralded a new era in antibiotic therapy. Shortly after, oxytetracycline was isolated from Streptomyces rimosus. These natural products and their semi-synthetic derivatives have been indispensable in treating a wide range of bacterial infections in both human and veterinary medicine.

A Note on "this compound"

Initial investigations into "this compound" revealed it to be an unusual tetronic acid-structured antibiotic, distinct from the classical tetracycline family. It is reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA). However, there is a significant scarcity of detailed scientific literature regarding its producing organism, biosynthetic pathway, and production methods, which has limited further investigation. Given the comprehensive nature of this guide, the focus has been shifted to the well-documented and archetypal tetracycline, oxytetracycline, to provide the depth of information required by the target audience.

The Producing Organism: Streptomyces rimosus

The primary producer of oxytetracycline is Streptomyces rimosus, a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. These soil-dwelling microorganisms are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of Oxytetracycline: A Multi-Enzymatic Cascade

The biosynthesis of oxytetracycline is a complex process orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes. The genes encoding these enzymes are clustered together on the S. rimosus chromosome.

The biosynthetic pathway can be broadly divided into the following stages:

-

Polyketide Chain Assembly: The process is initiated with a malonamyl-CoA starter unit, followed by the iterative addition of eight malonyl-CoA extender units by the minimal PKS (OxyA, OxyB, and OxyC) to form a linear poly-β-ketone backbone.

-

Cyclization and Aromatization: A series of cyclases (OxyK and OxyN) catalyze the folding and condensation of the polyketide chain to form the characteristic tetracyclic ring system of pretetramid.

-

Tailoring Reactions: A cascade of enzymatic modifications, including methylation (OxyF), hydroxylation (OxyL), and amination, further functionalize the tetracyclic scaffold, leading to the formation of anhydrotetracycline (B590944).

-

Final Hydroxylation and Reduction: The final steps involve two crucial redox reactions catalyzed by OxyS and OxyR to convert anhydrotetracycline into the final product, oxytetracycline.

Oxytetracycline Biosynthetic Pathway

Regulation of Oxytetracycline Biosynthesis

The production of oxytetracycline is tightly regulated at the transcriptional level, ensuring that the antibiotic is synthesized at the appropriate time in the bacterial life cycle, typically during the stationary phase. This regulation involves a complex interplay of pathway-specific regulatory proteins and global physiological signals.

A key player in this regulatory network is OtcR , a Streptomyces antibiotic regulatory protein (SARP). OtcR is a pathway-specific transcriptional activator that binds to the promoter regions of the oxytetracycline biosynthetic genes, thereby switching on their expression. Another regulatory protein, OtcG , a member of the LAL (LuxR) family, also plays a positive role in regulating oxytetracycline biosynthesis.

Environmental factors, particularly phosphate (B84403) limitation, are known to be strong inducers of oxytetracycline production. Low phosphate concentrations are believed to trigger a signaling cascade that leads to the activation of OtcR and the subsequent transcription of the biosynthetic gene cluster.

Regulatory Signaling Pathway for Oxytetracycline Production

Production and Quantitative Data

The industrial production of oxytetracycline is primarily achieved through submerged fermentation of high-yielding strains of S. rimosus. Over the years, classical strain improvement programs involving random mutagenesis and screening have led to significant increases in production titers. More recently, rational metabolic engineering approaches, such as overexpressing regulatory genes like otcR, have shown great promise in further enhancing yields.

| Strain | Fermentation Condition | Oxytetracycline Titer (g/L) | Reference |

| S. rimosus ATCC 10970 | Shake flask, semi-defined medium | 0.452 | |

| S. rimosus ATCC 10970 Δ145 kb | Shake flask, semi-defined medium | 2.9 | |

| S. rimosus M4018 (industrial) | Shake flask, semi-defined medium | 2.3 | |

| S. rimosus R6-500 (industrial) | Shake flask, semi-defined medium | 1.2 | |

| S. rimosus 12907 | 1200-L fermentor, modified medium with industrial by-products | ~1.2 (from 700 L) | |

| S. rimosus TM-55 (immobilized) | Shake flask, submerged fermentation | 0.153 - 0.252 | |

| S. rimosus (otcR overexpression) | Shake flask | 6.49-fold increase vs. parent |

Experimental Protocols

Fermentation of Streptomyces rimosus for Oxytetracycline Production

This protocol is a generalized procedure based on methodologies described in the literature.

1. Inoculum Preparation:

- Aseptically transfer spores of S. rimosus from a stock culture to an ISP2 agar (B569324) plate.

- Incubate at 28-30°C for 7-10 days until sporulation is observed.

- Harvest spores using a sterile glycerol (B35011) solution (e.g., 20% v/v).

- Use this spore suspension to inoculate a seed culture medium.

- Seed Culture Medium (per liter): 10 g malt (B15192052) extract, 4 g yeast extract, 4 g glucose. Adjust pH to 7.0.

- Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

2. Production Fermentation:

- Inoculate the production medium with 5-10% (v/v) of the seed culture.

- Production Medium (per liter, example): 20 g glucose, 5 g yeast extract, 3 g (NH₄)₂SO₄, 2 g KH₂PO₄, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0. Note: Glucose and phosphate concentrations are critical and may need optimization. Low phosphate levels generally favor oxytetracycline production.

- Incubate the production culture at 28-30°C with agitation (200-250 rpm) for 5-7 days.

- Monitor pH, glucose consumption, and oxytetracycline production periodically.

Isolation and Purification of Oxytetracycline

The following is a general workflow for the recovery of oxytetracycline from the fermentation broth.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the quantification of oxytetracycline.

-

Instrumentation: HPLC system with a UV or fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.01 M oxalic acid or phosphoric acid solution, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio can vary, for instance, a 70:10:20 mixture of 0.4% phosphoric acid (pH 2.7), methanol, and acetonitrile has been reported.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 254 nm or 355 nm, or fluorescence detection with excitation at ~380-390 nm and emission at ~520 nm.

-

Quantification: A calibration curve is generated using standard solutions of oxytetracycline of known concentrations. The concentration in the sample is determined by comparing its peak area or height to the calibration curve.

Conclusion

The study of the natural product origins of tetracyclines provides a powerful example of how fundamental research into microbial secondary metabolism can lead to the development of life-saving drugs. While the specific compound "this compound" remains enigmatic due to a lack of extensive research, the broader tetracycline family, exemplified by oxytetracycline, offers a rich field of study. The detailed understanding of the genetics, biosynthesis, and regulation of oxytetracycline production in Streptomyces rimosus not only allows for the optimization of industrial fermentation processes but also opens up avenues for the engineered biosynthesis of novel tetracycline analogs with improved properties. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing quest for new and effective antimicrobial agents.

Methodological & Application

Application Notes and Protocols for Tetromycin B Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a member of the tetracycline (B611298) class of antibiotics, which are broad-spectrum agents effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae and mycoplasmas.[1][2] Tetracyclines function by inhibiting protein synthesis in bacteria.[1][3][4][5] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal complex, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[1][4][5] This bacteriostatic action makes them crucial for treating various infections and for research into new antibacterial agents.[1][4]

These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard in vitro methods: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Mechanism of Action of Tetracyclines

The antibacterial effect of tetracyclines is achieved through the disruption of protein translation in bacteria.[1][3] The process involves the passive diffusion of the antibiotic through porin channels in the bacterial membrane.[1] Once inside the cytoplasm, tetracyclines bind to the 30S ribosomal subunit, effectively blocking the A-site and preventing the binding of charged tRNA.[3][4] This action inhibits the formation of the peptide chain, ultimately arresting bacterial growth.[3] While effective against bacterial ribosomes, tetracyclines do not affect mammalian cells in the same way because these cells lack 30S ribosomal subunits and do not accumulate the drug.[3]

Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used technique to determine the MIC of an antibiotic against a specific bacterium.[7]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.[8]

-

Transfer the colonies to a tube containing 4-5 mL of sterile MHB.[8]

-

Incubate the broth culture at 35-37°C until it reaches the log phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound working solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

-

Controls:

-

Growth Control: A well containing MHB and the bacterial inoculum, but no antibiotic.

-

Sterility Control: A well containing only MHB.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[6]

Broth microdilution workflow.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[9][10]

Materials:

-

This compound impregnated disks (standard concentration)

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

-

Ruler or caliper

Procedure:

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the MIC protocol.[8]

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[11]

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[8]

-

-

Application of Antibiotic Disks:

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

-

Reading Results:

-

Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from CLSI or EUCAST).[9]

-

Kirby-Bauer disk diffusion workflow.

Data Presentation

Quantitative data from antibacterial assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | [Insert experimental value] |

| Staphylococcus aureus | 29213 | [Insert experimental value] |

| Pseudomonas aeruginosa | 27853 | [Insert experimental value] |

| Enterococcus faecalis | 29212 | [Insert experimental value] |

| [Additional Strain] | [ATCC Number] | [Insert experimental value] |

Table 2: Zone of Inhibition Diameters for this compound using the Kirby-Bauer Method.

| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation |

| Escherichia coli | 25922 | [Standard Value] | [Insert experimental value] | [S/I/R] |

| Staphylococcus aureus | 29213 | [Standard Value] | [Insert experimental value] | [S/I/R] |

| Pseudomonas aeruginosa | 27853 | [Standard Value] | [Insert experimental value] | [S/I/R] |

| Enterococcus faecalis | 29212 | [Standard Value] | [Insert experimental value] | [S/I/R] |

| [Additional Strain] | [ATCC Number] | [Standard Value] | [Insert experimental value] | [S/I/R] |

(S = Susceptible, I = Intermediate, R = Resistant based on established clinical breakpoints)

Conclusion

The provided protocols for broth microdilution MIC determination and Kirby-Bauer disk diffusion offer standardized methods for evaluating the in vitro antibacterial activity of this compound. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is essential for the research and development of new antibiotic therapies. It is crucial to include appropriate quality control strains in all assays to ensure the validity of the results.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]